

Technical Guide: 4-Methyl-3-Nitrophenolate Stability & Degradation Dynamics

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Compound of Interest

Compound Name: 4-Methyl-3-nitrophenolate

Cat. No.: B1183072

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Executive Summary & Structural Distinction

This guide provides a comprehensive technical analysis of **4-Methyl-3-nitrophenolate**, the anionic form of 4-methyl-3-nitrophenol (CAS: 2042-14-0; also known as 3-nitro-p-cresol).

Critical Isomer Distinction: Researchers often confuse this target with its structural isomer, 3-methyl-4-nitrophenol (the primary metabolite of the pesticide Fenitrothion). While they share molecular weight (153.14 g/mol), their steric and electronic behaviors differ significantly.

- **Target (4M3NP):** Nitro group at meta position relative to methyl; Hydroxyl at para to methyl. Used primarily in dye synthesis and as a model for non-pesticide nitrophenol pollutants.
- **Isomer (3M4NP):** Nitro group at para; Hydroxyl at meta.

This guide focuses on the 4M3NP isomer, emphasizing the reactivity of its phenolate form (pH > 7.5), which governs its fate in aqueous environmental and biological systems.

Physicochemical Stability Profile

The stability of **4-methyl-3-nitrophenolate** is dictated by the "Push-Pull" electronic effect between the electron-donating phenolate oxygen (

) and the electron-withdrawing nitro group (

).

Resonance Stabilization (The Phenolate Anion)

In aqueous solutions above pH 7.5 (approximate pKa of 4-methyl-3-nitrophenol is 7.3–7.5), the molecule exists as a phenolate anion. This anionic state is thermodynamically stabilized by resonance, where the negative charge is delocalized into the aromatic ring and the nitro group.

Implication for Stability:

- **Hydrolytic Stability:** The aromatic ring is highly resistant to spontaneous hydrolysis. The C-N bond is robust under ambient conditions.
- **Thermal Stability:** High. (Melting point of protonated form: 77–79°C; Decomposition > 200°C).
- **Photolytic Instability:** The phenolate form absorbs strongly in the visible/UV region (yellow color), making it highly susceptible to direct photolysis compared to the un-ionized phenol.

Reactivity Matrix

Stress Condition	Stability Rating	Mechanism / Product
Acidic Hydrolysis (pH < 4)	High	Reverts to protonated phenol; chemically stable.
Alkaline Hydrolysis (pH > 10)	Moderate	Stable in dark; forms phenolate. Susceptible to oxidation over time.
Oxidative Stress ()	Low	Rapid degradation via hydroxyl radical attack (AOP).
Photolysis (UV-A/B)	Very Low	Nitro-nitrite rearrangement; Ring cleavage.
Thermal (Solid State)	High	Stable up to melting point.

Degradation Pathways[1][2][3][4]

Degradation occurs primarily through two vectors: Advanced Oxidation Processes (AOPs) driven by photochemistry, and Microbial Catabolism.

Photochemical Degradation (AOP Mechanism)

In the presence of UV light and oxidants (e.g., hydroxyl radicals

), 4M3NP undergoes electrophilic attack. The phenolate anion is more reactive than the neutral molecule due to increased electron density on the ring.

Key Steps:

- Hydroxylation:

radicals attack the ring (ortho/para to the

), forming dihydroxy-nitro-toluene intermediates (catechols).

- Denitration: Substitution of the

group by

, releasing nitrate ions (

).

- Ring Cleavage: The resulting quinones or catechols undergo ring opening to form aliphatic acids (e.g., maleic acid, oxalic acid), eventually mineralizing to

and

.

Biological Degradation (Microbial Metabolism)

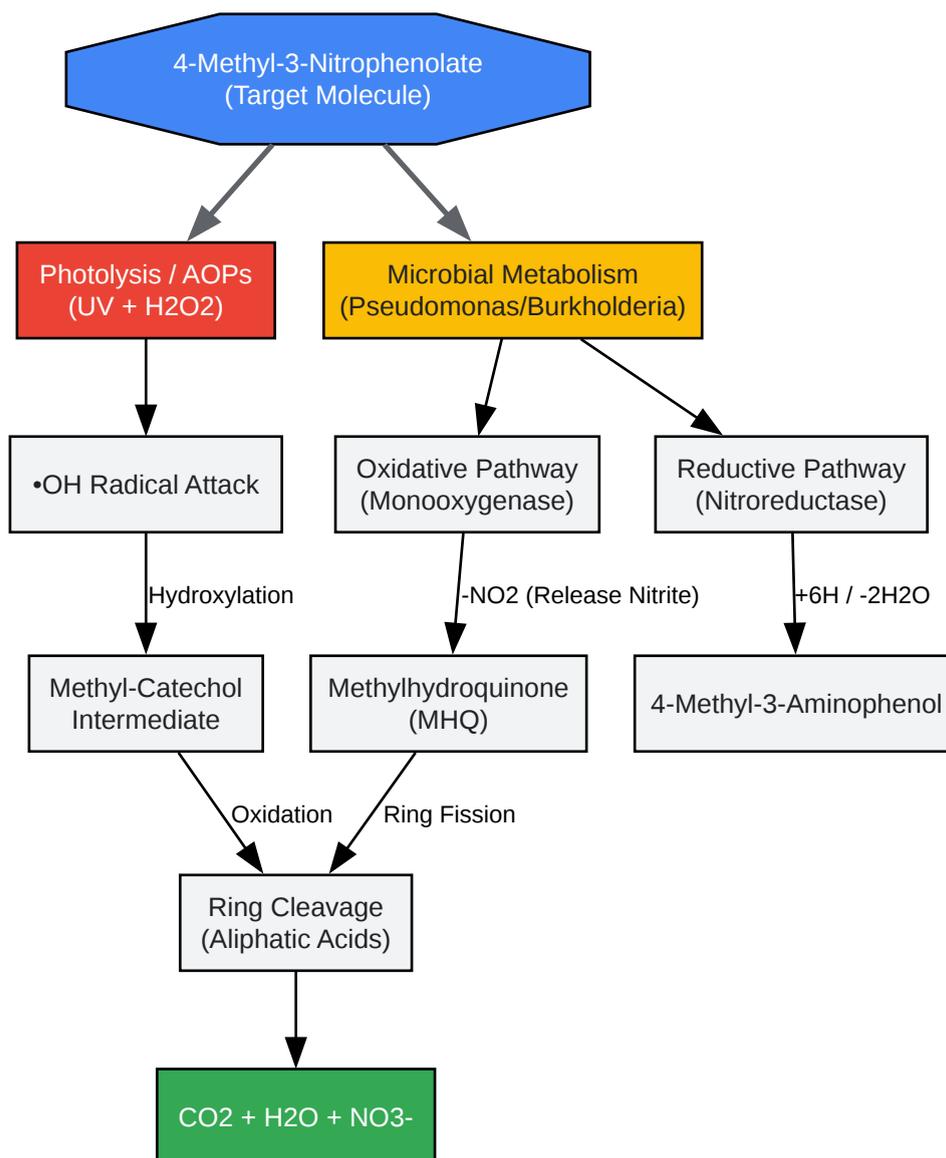
Bacteria (e.g., Burkholderia, Pseudomonas spp.) degrade nitrocresols via two distinct enzymatic strategies: Oxidative (removal of nitro group as nitrite) or Reductive (conversion to amine).

- Pathway A (Oxidative - The Monooxygenase Route): The enzyme nitrophenol monooxygenase inserts an oxygen, ejecting the nitrite group (

) and forming Methylhydroquinone (MHQ). This is the canonical pathway for aerobic degradation.

- Pathway B (Reductive - The Nitroreductase Route): Under anaerobic or microaerophilic conditions, the nitro group is reduced to an amine, forming 4-methyl-3-aminophenol.

Pathway Visualization (Graphviz)



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Figure 1: Dual degradation pathways of **4-Methyl-3-nitrophenolate** via Photochemical (AOP) and Biological mechanisms.

Analytical Protocol: Stability-Indicating HPLC

Method

To accurately study the degradation kinetics, a validated HPLC method is required. This protocol is adapted from standard nitrophenol analysis but optimized for the separation of the 4-methyl-3-nitro isomer from its degradation products (MHQ, Aminophenols).

Chromatographic Conditions

- System: HPLC with Diode Array Detector (DAD).
- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water (maintains protonation for sharp peaks).
- Mobile Phase B: Acetonitrile (ACN).
- Flow Rate: 1.0 mL/min.[1]
- Detection: 270 nm (Isosbestic point) and 317 nm (Phenolate absorption max).
- Temperature: 30°C.

Gradient Profile

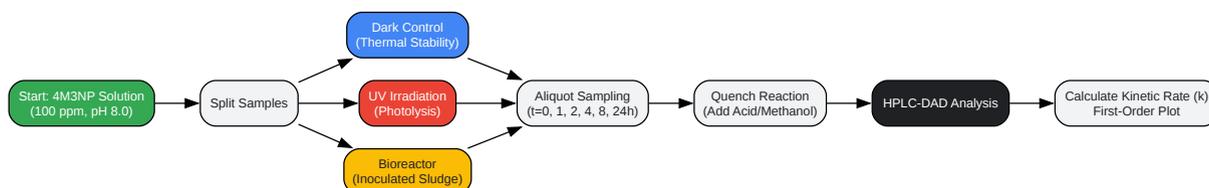
Time (min)	% Mobile Phase A	% Mobile Phase B	Phase Description
0.0	90	10	Equilibration
5.0	60	40	Elution of polar metabolites (MHQ)
10.0	40	60	Elution of 4M3NP
12.0	10	90	Column Wash
15.0	90	10	Re-equilibration

Sample Preparation (Self-Validating Workflow)

- Stock Solution: Dissolve 10 mg 4M3NP in 10 mL Methanol.
- Stress Testing (Validation):
 - Control: Dilute stock 1:10 in mobile phase.
 - Oxidative Stress: Mix 1 mL Stock + 1 mL 30%
. Incubate 1 hour.
 - Photolytic Stress: Expose 1 mL Stock to UV lamp (254 nm) for 2 hours.
- Analysis: Inject 20 μ L.
 - Pass Criteria: The main peak (approx 8-9 min) must decrease, and new peaks (metabolites) must be resolved with resolution factor

Experimental Workflow for Degradation Study

The following diagram outlines the logical flow for determining the degradation half-life () of 4M3NP.



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Figure 2: Experimental workflow for comparative degradation kinetics.

References

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